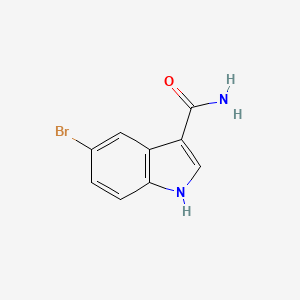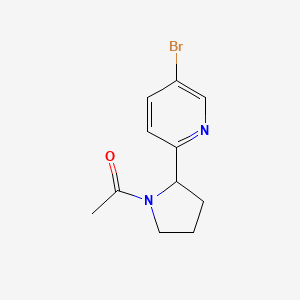
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Übersicht
Beschreibung
“1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone” is a chemical compound with the empirical formula C10H11BrN2O . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound is part of a class of organic compounds known as alkyl-phenylketones .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The exact synthesis method for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a bromopyridinyl group attached to a pyrrolidinyl group via an ethanone linker . The InChI key for this compound is BZJQQRCFYKSQKX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 241.09 . The compound’s InChI code is 1S/C9H9BrN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 .Wissenschaftliche Forschungsanwendungen
Pyridylcarbene Formation
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone and related compounds can be involved in pyridylcarbene formation. In a study, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposed to form a pyridylcarbene intermediate by nitrogen expulsion. This process resulted in various compounds including 1-(6-bromopyridin-2-yl)ethanone, highlighting its role in carbene chemistry (Abarca et al., 2006).
Hydrogen-Bonding Patterns in Enaminones
The compound and its analogues have been studied for their hydrogen-bonding patterns. The structure of 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and similar compounds was characterized, revealing bifurcated intra- and intermolecular hydrogen bonding which forms six-membered hydrogen-bonded rings and centrosymmetric dimers, important for understanding molecular interactions (Balderson et al., 2007).
Synthesis and Biological Activities
Research has explored the synthesis and potential biological activities of compounds structurally similar to 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone. For example, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and showed interesting antibacterial activity against various strains, demonstrating the compound's relevance in medicinal chemistry (Nural et al., 2018).
Electrocatalytic Applications
In organometallic chemistry, related compounds have been utilized in catalysis. For instance, (imino)pyridine palladium(II) complexes, with ligands like 1-(6-bromopyridin-2-yl)ethanone, have been developed as ethylene dimerization catalysts, showcasing its role in industrial catalytic processes (Nyamato et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It also carries the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Pyrrolidine derivatives, such as “1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone”, have potential in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
It’s known that bromopyridines are often used in medicinal chemistry as building blocks for the synthesis of various bioactive compounds .
Mode of Action
Bromopyridines are known to interact with their targets through various mechanisms, including acting as electrophiles in nucleophilic substitution reactions .
Biochemical Pathways
Bromopyridines are often involved in the synthesis of bioactive compounds, suggesting they may influence a variety of biochemical pathways .
Result of Action
Bromopyridines are often used in the synthesis of bioactive compounds, suggesting they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of bromopyridines .
Eigenschaften
IUPAC Name |
1-[2-(5-bromopyridin-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8(15)14-6-2-3-11(14)10-5-4-9(12)7-13-10/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYFQBZSYSTZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)
![3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B1399131.png)
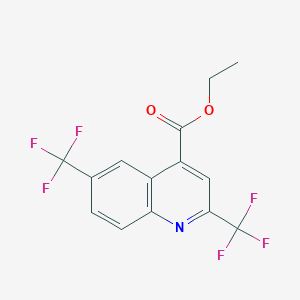
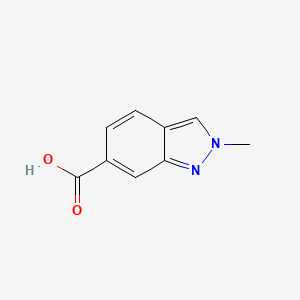


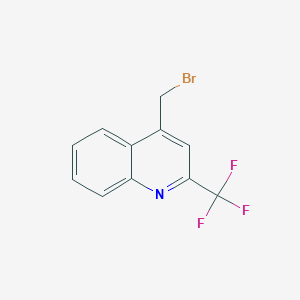
![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)
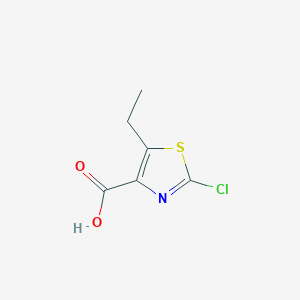

![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)
